REACTION_CXSMILES
|
O[C:2]1[N:7]=[C:6]([C:8]([OH:10])=[O:9])[CH:5]=[N:4][CH:3]=1.Cl[Si](C)(C)[CH3:13].C1COCC1.[CH3:21][OH:22]>>[CH3:21][O:22][C:2]1[N:7]=[C:6]([C:8]([O:10][CH3:13])=[O:9])[CH:5]=[N:4][CH:3]=1
|
Name
|
|
Quantity
|
0.42 g
|
Type
|
reactant
|
Smiles
|
OC1=CN=CC(=N1)C(=O)O
|
Name
|
|
Quantity
|
4 mL
|
Type
|
reactant
|
Smiles
|
Cl[Si](C)(C)C
|
Name
|
resultant mixture
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
OC1=CN=CC(=N1)C(=O)O
|
Name
|
6-alkoxypyrazinoic ester
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
alcohol
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
alcohol
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C1CCOC1
|
Name
|
|
Quantity
|
10 mL
|
Type
|
reactant
|
Smiles
|
CO
|
Control Type
|
AMBIENT
|
Type
|
CUSTOM
|
Details
|
to stir for 48 hours at room temperature during which time the suspension
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
The solvent and excess chlorotrimethylsilane were removed in vacuo by rotary evaporation
|
Type
|
CUSTOM
|
Details
|
The crude product was purified by column chromatography on silica gel with a hexane-ethyl acetate gradient
|
Reaction Time |
48 h |
Name
|
|
Type
|
product
|
Smiles
|
COC1=CN=CC(=N1)C(=O)OC
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 0.11 g | |
YIELD: PERCENTYIELD | 22% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |